molecular formula C14H18N6O B2649941 4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415587-09-4

4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2649941
CAS No.: 2415587-09-4
M. Wt: 286.339
InChI Key: GDTBGKBAMBMUKU-UHFFFAOYSA-N
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Description

4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring

Preparation Methods

The synthesis of 4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and 4-methylpyrimidine.

    Reaction Conditions: The piperazine ring is introduced through a nucleophilic substitution reaction. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-3-4-15-14(18-11)20-7-5-19(6-8-20)12-9-13(21-2)17-10-16-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBGKBAMBMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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